

An In-depth Technical Guide to the Physical Properties of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate (CAS No. 615-81-6), with the chemical formula C₈H₁₄O₄, is the di-ester of oxalic acid and isopropanol.^[1] It serves as a versatile intermediate and reagent in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.^[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in process design, safety assessments, and formulation development. This guide provides a comprehensive overview of the core physical properties of **diisopropyl oxalate**, details standard experimental methodologies for their determination, and presents a generalized workflow for such characterization.

Core Physical Properties

The physical characteristics of **diisopropyl oxalate** have been reported across various sources. While there is general agreement, some variations in values exist, likely due to differences in measurement conditions and sample purity. The following table summarizes the key quantitative data available.

Table 1: Summary of Physical Properties of **Diisopropyl Oxalate**

Property	Value	Source(s)
Molecular Formula	C8H14O4	[1] [2] [3]
Molecular Weight	174.19 g/mol	[4]
174.2 g/mol	[1]	
174.20 g/mol	[5]	
Appearance	Colorless liquid	[1]
Melting Point	-30 °C	[1] [6]
Boiling Point	190 °C (estimate)	[1] [6]
191 °C	[5]	
199.6 °C at 760 mmHg	[7] [8] [9]	
Density	0.995 g/cm ³	[5]
1.0020 g/cm ³	[1] [6]	
1.034 g/cm ³	[7] [8] [9]	
Refractive Index	1.4100 (estimate)	[1] [6]
1.413	[5]	
1.419	[7] [8]	
Flash Point	75.3 °C	[1] [7] [9]
Vapor Pressure	0.339 mmHg at 25 °C	[1]
Solubility	Insoluble in water; soluble in organic solvents. [1] Analogous compounds like diethyl oxalate are sparingly soluble in water and miscible with common organic solvents.	

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **diisopropyl oxalate** were not detailed in the surveyed literature, standard methodologies are routinely employed for the determination of these key physical properties. The following outlines the general procedures.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.
- Procedure:
 - A sample of **diisopropyl oxalate** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
 - The flask is connected to a condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor distilling over.
 - The flask is gently heated. The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point at the recorded atmospheric pressure.
 - For more precise measurements, especially for pressure-sensitive compounds, a vacuum distillation setup can be used, and the boiling point is reported at a specific pressure.

2. Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a substance like **diisopropyl oxalate**, which has a very low melting point, a cryostat is necessary.

- Apparatus: A melting point apparatus with a cooling stage (cryostat), a capillary tube, and a calibrated thermometer or digital temperature sensor.

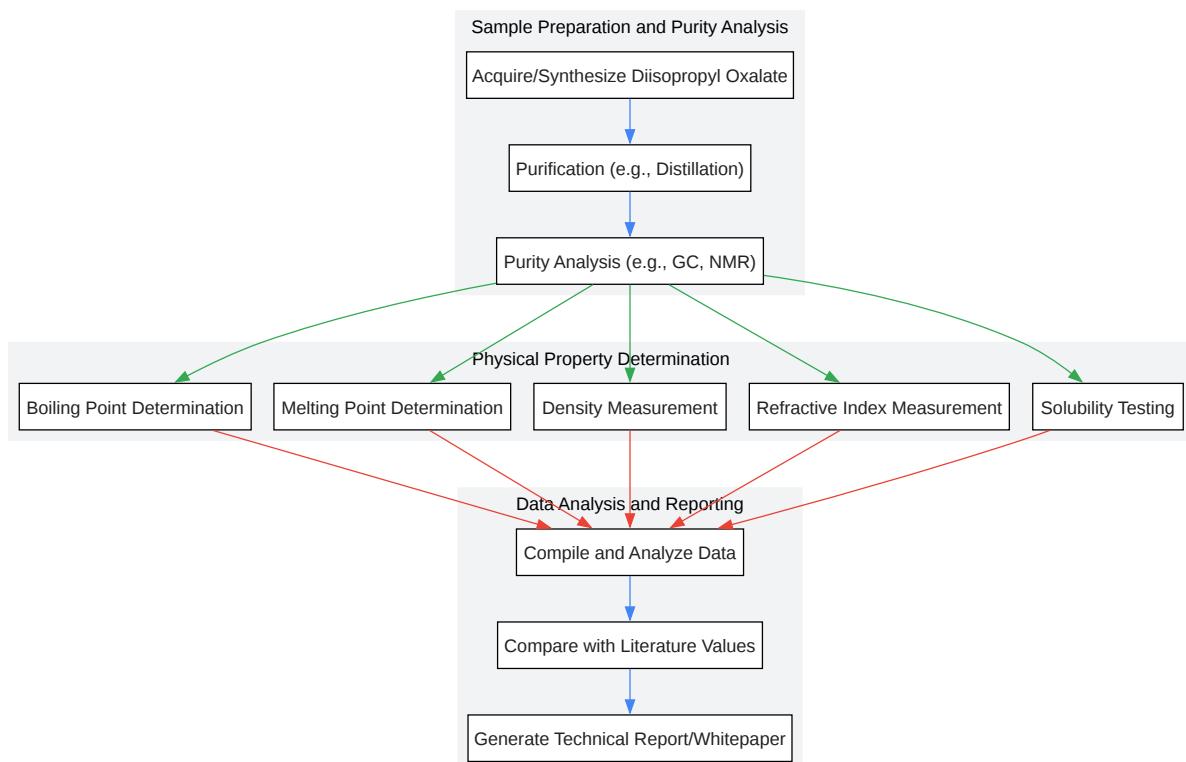
- Procedure:

- A small amount of the solidified sample is introduced into a capillary tube.
- The capillary tube is placed in the sample holder of the melting point apparatus.
- The sample is cooled until completely frozen.
- The temperature is then slowly increased at a controlled rate.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

3. Determination of Density

Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer (a flask with a specific, accurately known volume), a balance, and a temperature-controlled water bath.
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with **diisopropyl oxalate** and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., at 20 °C or 25 °C).
 - Any excess liquid is removed, and the outside of the pycnometer is carefully cleaned and dried.
 - The filled pycnometer is weighed again.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.


4. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

- Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature water bath.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - The prisms of the refractometer are cleaned.
 - A few drops of **diisopropyl oxalate** are placed on the lower prism.
 - The prisms are closed, and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.
 - The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.
 - The compensator is adjusted to remove any color fringes.
 - The refractive index is read from the scale.

Generalized Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a chemical compound like **diisopropyl oxalate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Safety Considerations

Diisopropyl oxalate is classified as a combustible liquid and can cause skin and serious eye irritation.^[4] It may also cause respiratory irritation.^[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.^[10] Work should be conducted in a well-ventilated area, such as a fume hood.^[10] For detailed safety information, consult the Safety Data Sheet (SDS).^{[10][11]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 615-81-6,diisopropyl oxalate | lookchem [lookchem.com]
- 2. Diisopropyl oxalate [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. Diisopropyl oxalate | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diisopropyl oxalate [stenutz.eu]
- 6. diisopropyl oxalate CAS#: 615-81-6 [m.chemicalbook.com]
- 7. dailychem.bocsci.com [dailychem.bocsci.com]
- 8. bocsci.com [bocsci.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diisopropyl Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595506#physical-properties-of-diisopropyl-oxalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com